Bonducellin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

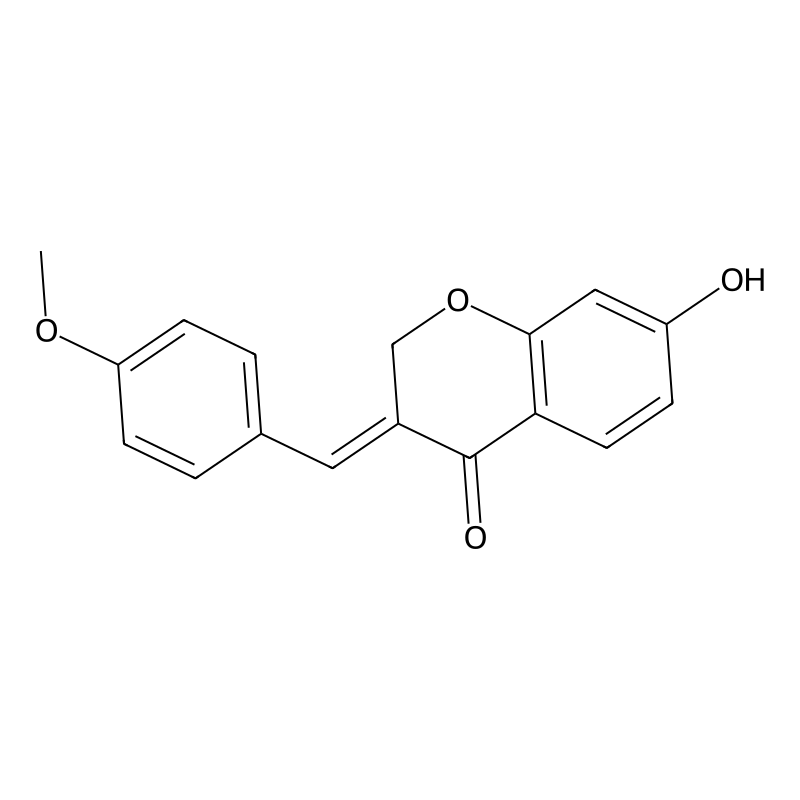

Bonducellin is a naturally occurring homoisoflavonoid, specifically identified as 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one. It is primarily extracted from the seeds of the plant Caesalpinia bonducella (L.) Roxb., although it can also be found in related species such as Caesalpinia pulcherrima (L.) Sw. and Caesalpinia digyna Rottl. This compound is recognized for its bitter taste and various pharmacological properties, making it a subject of interest in medicinal chemistry and natural product research .

- Condensation Reactions: Bonducellin can participate in condensation reactions with various aldehydes to form more complex structures.

- Reduction Reactions: The double bond in the chroman ring can be reduced, altering the compound's properties and biological activity.

- Hydroxylation Reactions: Additional hydroxyl groups can be introduced to enhance solubility and biological interactions.

These reactions are essential for the development of derivatives with potentially improved pharmacological profiles .

Bonducellin exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Analgesic Effects: Studies indicate that extracts containing bonducellin enhance pain tolerance and exhibit significant analgesic activity in animal models .

- Anti-inflammatory Activity: Bonducellin has demonstrated efficacy in reducing inflammation, which is beneficial in treating various inflammatory conditions .

- Cytotoxicity Against Cancer Cells: Preliminary studies suggest that bonducellin and its derivatives may possess cytotoxic effects against certain cancer cell lines, indicating potential for cancer therapy .

The synthesis of bonducellin typically involves extraction from plant sources, but synthetic routes have also been explored. Common methods include:

- Extraction from Plant Material: Utilizing solvents like ethanol or methanol to extract bonducellin from dried seeds or other plant parts.

- Chemical Synthesis: Various synthetic pathways have been developed, often involving the condensation of flavonoid precursors. For instance, starting materials such as 7-hydroxychroman-4-one can react with appropriate aldehydes under acidic or basic conditions to yield bonducellin .

Bonducellin has several applications in medicine and pharmacology:

- Pharmaceutical Development: Due to its diverse biological activities, bonducellin is being investigated for use in developing new therapeutic agents.

- Natural Remedies: It is utilized in traditional medicine systems for treating ailments such as pain and inflammation.

- Research Tool: Its unique structure and biological properties make it a valuable compound for studying flavonoid chemistry and pharmacology.

Bonducellin shares structural similarities with several other homoisoflavonoids. Here are some comparable compounds:

| Compound Name | Source Plant | Notable Activities |

|---|---|---|

| Homoisoflavone | Various plants | Antioxidant, anti-inflammatory |

| Calycosin | Astragalus membranaceus | Anticancer, immunomodulatory |

| Genistein | Glycine max (soybean) | Antioxidant, anti-cancer |

| Daidzein | Glycine max (soybean) | Estrogenic activity, antioxidant |

Uniqueness of Bonducellin

Bonducellin stands out due to its specific structural features that contribute to its unique pharmacological properties. Unlike many other homoisoflavonoids, it demonstrates significant analgesic and anti-inflammatory effects while also being less studied compared to more common flavonoids like genistein and daidzein. This uniqueness presents opportunities for further research into its potential therapeutic uses and mechanisms of action .